Biperiden

Catalog No.
S521354
CAS No.
514-65-8
M.F
C21H29NO
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden

CAS Number

514-65-8

Product Name

Biperiden

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2

InChI Key

YSXKPIUOCJLQIE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Solubility

Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/
Slightly soluble in ethanol; readily soluble in methanol
4.26e-03 g/L

Synonyms

Akineton, alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol, Biperiden, Biperiden Hydrochloride, Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperidene, Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Description

The exact mass of the compound Biperiden is 311.2249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.1 mg/lslightly soluble in ethanol; readily soluble in methanolin water, 25.1 mg/l at 25 °c (est)4.26e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Biperiden in Parkinson's Disease Research

  • Anticholinergic Effects on Motor Symptoms

    One area of research investigates biperiden's anticholinergic properties. Parkinson's disease is characterized by a deficiency in the neurotransmitter dopamine. Anticholinergic medications can improve some motor symptoms of PD by creating a more balanced state between dopamine and acetylcholine in the brain . However, the effectiveness of biperiden for managing PD symptoms is considered limited compared to other medications like levodopa.

  • Management of Levodopa-Induced Dyskinesias (LID)

    While levodopa is the most effective treatment for PD, long-term use can lead to involuntary movements called LID. Some research has examined whether biperiden might help manage LID. Studies have shown mixed results, with some suggesting potential benefit and others finding limited efficacy .

Important Note

Due to the potential for side effects, particularly anticholinergic effects like confusion and dry mouth, biperiden is not a first-line treatment for PD.

Biperiden in Other Research Areas

Beyond PD, biperiden has been investigated in other scientific research areas:

  • Drug-Induced Parkinsonism

    Biperiden's potential to manage EPS caused by medications other than antipsychotics has also been explored .

  • Neuroleptic Malignant Syndrome (NMS)

    This is a rare but life-threatening reaction to antipsychotic medications. Some research suggests biperiden might be helpful in managing NMS, but more investigation is needed .

Biperiden is a medication primarily used to treat Parkinson's disease and certain drug-induced movement disorders. It acts as a weak peripheral anticholinergic agent, exhibiting antisecretory, antispasmodic, and mydriatic effects. Biperiden is particularly effective in alleviating acute extrapyramidal symptoms associated with antipsychotic medications, such as akathisia and muscle rigidity. The drug operates by antagonizing acetylcholine at cholinergic receptors in the corpus striatum, which helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems disrupted in Parkinson's disease .

Biperiden's therapeutic effect arises from its antagonism of muscarinic acetylcholine receptors in the central nervous system []. Acetylcholine is a neurotransmitter involved in muscle movement and coordination. In Parkinson's disease, the loss of dopamine disrupts this system. Biperiden, by blocking muscarinic receptors, helps restore some balance and alleviate symptoms like rigidity, tremors, and gait abnormalities [].

Biperiden can cause side effects, particularly at high doses. These include drowsiness, dry mouth, constipation, blurred vision, and confusion []. In severe cases, it may induce hallucinations or worsen mental health conditions.

Biperiden's chemical formula is C21H29NOC_{21}H_{29}NO, and it features a bicyclic structure that contributes to its pharmacological properties. The compound undergoes metabolic processes primarily through hydroxylation, although the complete metabolic pathway remains partially understood . It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .

Biperiden exhibits several biological activities:

  • Anticholinergic Effects: By blocking muscarinic acetylcholine receptors, biperiden reduces symptoms such as muscle rigidity and tremors associated with Parkinson's disease.
  • Antiseizure Properties: Its potential as an anticonvulsant has been explored, particularly in cases of organophosphate poisoning .
  • Interaction with Enzymes: Biperiden has been identified as a weak inhibitor of acetylcholinesterase, with a calculated inhibition constant (Ki) of approximately 1.11 mmol/l .

The synthesis of biperiden typically involves the reaction of bicyclo[2.2.1]heptene derivatives with piperidine derivatives. Key steps include:

  • Formation of the bicyclic structure through cyclization reactions.
  • Alkylation processes to introduce the piperidine moiety.
  • Final purification steps to isolate the active pharmaceutical ingredient.
    These methods ensure that the final product maintains the structural integrity necessary for its therapeutic effects .

Biperiden is mainly employed for:

  • Parkinson's Disease Management: It helps improve motor control and reduce stiffness.
  • Management of Drug-Induced Movement Disorders: Particularly useful for patients experiencing extrapyramidal symptoms due to antipsychotic medications.
  • Treatment of Severe Muscle Reactions: Effective in controlling severe muscle reactions caused by medications used for nausea or mental health conditions .

Biperiden interacts with various drugs, which can enhance or diminish its effects:

  • Increased Anticholinergic Effects: When used with other anticholinergic agents (e.g., antihistamines), side effects may be amplified.
  • Interactions with Antipsychotics: Long-term use may mask or increase the risk of tardive dyskinesia.
  • Effect on Other Medications: For instance, it can decrease the efficacy of metoclopramide while increasing the central effects of pethidine .

Biperiden shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Feature
TrihexyphenidylAnticholinergicParkinson's diseaseMore potent anticholinergic activity
BenztropineAnticholinergicExtrapyramidal symptomsDual action on dopamine receptors
ProcyclidineAnticholinergicParkinson's diseaseLonger half-life than biperiden
OrphenadrineAntispasmodicMuscle spasmsAlso has analgesic properties

Biperiden's unique bicyclic structure sets it apart from these similar compounds, contributing to its specific pharmacodynamics and therapeutic applications .

Biperiden represents a pharmaceutically significant anticholinergic compound extensively utilized in the management of Parkinson's disease and extrapyramidal disorders. The industrial production of this bicyclic alcohol requires sophisticated synthetic methodologies that ensure both high yield and appropriate stereochemical control. This comprehensive analysis examines the fundamental synthetic pathways, large-scale manufacturing considerations, purification techniques, and salt optimization strategies employed in pharmaceutical-grade biperiden production [1] [2] [3].

The synthetic approach to biperiden fundamentally relies on a multi-step process beginning with bicyclic ketone precursors and culminating in the formation of the desired tertiary alcohol through Grignard reaction chemistry. The manufacturing process demands precise control over isomeric composition, as only the exo-isomeric forms possess therapeutic activity, while endo-isomers constitute undesirable impurities that significantly compromise pharmaceutical efficacy [2] [3] [4].

Grignard Reaction-Based Synthesis from Bicyclic Ketone Precursors

Fundamental Reaction Mechanism

The cornerstone of biperiden synthesis involves the nucleophilic addition of phenylmagnesium compounds to the carbonyl group of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone. This Grignard reaction proceeds through the formation of a magnesium alkoxide intermediate, which upon aqueous workup yields the desired tertiary alcohol [5] [4] [6].

The reaction mechanism involves coordination of the phenylmagnesium reagent to the ketone carbonyl, followed by nucleophilic attack of the phenyl carbon on the electrophilic carbonyl carbon. Recent mechanistic studies indicate that both mononuclear and dinuclear organomagnesium species contribute to the reaction pathway, with the relative abundance of these species influencing the overall reaction kinetics and selectivity [7].

Organomagnesium Reagent Selection

Multiple phenylmagnesium compounds demonstrate efficacy in this transformation, including phenylmagnesium halides, diphenylmagnesium, and phenylmagnesium alkoxides. Diphenylmagnesium and phenylmagnesium alkoxides exhibit superior performance compared to conventional phenylmagnesium halides, providing enhanced yields and improved reaction selectivity [5] [4] [6].

The preparation of diphenylmagnesium involves treatment of phenylmagnesium halides with dioxane, which shifts the Schlenk equilibrium to favor diphenylmagnesium formation. Dioxane concentrations of 100-300 molar percent relative to the phenylmagnesium halide prove optimal, with the resulting magnesium halide-dioxane complex typically precipitating from solution [4] [6].

Reaction Conditions and Parameters

Industrial-scale Grignard reactions employ anhydrous ethereal solvents, including diethyl ether, tetrahydrofuran, and dioxane. Solvent selection significantly influences reaction rate and product distribution, with tetrahydrofuran providing enhanced solvation of the organomagnesium species [4] [6].

Temperature control constitutes a critical parameter, with initial reaction temperatures maintained between -10°C and 0°C to prevent side reactions, followed by elevation to 60-80°C for reaction completion. The molar ratio of phenylmagnesium compound to ketone substrate typically ranges from 1:1 to 2:1, with slight excess of the organomagnesium reagent ensuring complete substrate conversion [4] [6].

Reaction concentrations require careful optimization, with phenylmagnesium compound concentrations of 0.2-2.0 mol/L providing optimal balance between reaction efficiency and heat management. The ketone substrate addition occurs gradually over periods ranging from 5 minutes to 5 hours, enabling precise temperature control and minimizing formation of undesired by-products [4] [6].

Isomeric Control in Large-Scale Manufacturing

Stereochemical Considerations

The bicyclic ketone precursor exists in two isomeric forms: exo and endo configurations. Only the exo-isomer generates the therapeutically active biperiden upon Grignard reaction, necessitating careful control of isomeric composition throughout the synthetic sequence [2] [3] [4] [6].

The preparation of exo-enriched ketone precursors begins with the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone through Diels-Alder cycloaddition of cyclopentadiene and methyl vinyl ketone. This initial cycloaddition typically yields approximately 20% exo-isomer and 80% endo-isomer, requiring subsequent isomerization to achieve the desired stereochemical composition [4] [6].

Isomerization Methodology

The conversion of endo-enriched mixtures to exo-enriched products employs alkali metal alcoholates, particularly sodium methanolate, as isomerization catalysts. Treatment with 0.1-5 weight percent sodium methanolate at temperatures of 50-110°C under reduced pressure facilitates the thermodynamic equilibration toward the more stable exo-isomer [4] [6].

The isomerization process benefits from simultaneous fractional distillation, which continuously removes the exo-isomer from the equilibrium mixture, thereby driving the reaction toward exo-isomer formation. Distillation temperatures of 50-80°C under pressures of 1-20 mbar enable selective removal of the exo-isomer while maintaining appropriate isomerization conditions [4] [6].

Quality Control Parameters

Industrial processes target exo-isomer purities exceeding 96% in the ethanone intermediate, with subsequent Mannich reaction yielding propanone intermediates containing exo to endo ratios of 3.5:1 to 4.0:1. Gas chromatographic analysis provides quantitative determination of isomeric composition, enabling real-time process monitoring and quality assurance [4] [6].

The final biperiden product contains four possible diastereomeric pairs, with the desired biperiden isomers comprising at least 50% of the total product mixture. Advanced chromatographic techniques enable separation and quantification of individual diastereomers, ensuring compliance with pharmaceutical specifications [4] [6].

Purification Techniques for Pharmaceutical-Grade Material

Crystallization-Based Purification

The isolation of pharmaceutical-grade biperiden from complex diastereomeric mixtures relies primarily on selective crystallization techniques. The process begins with dissolution of the crude product mixture in aqueous alcoholic solvents, typically 70-95% isopropanol, at elevated temperatures of 40-80°C [4] [6] [8].

Hydrochloride salt formation provides the primary purification mechanism, as the desired biperiden diastereomers exhibit differential solubility compared to undesired isomers. Addition of hydrochloric acid in 5-20 molar percent excess relative to the amino alcohol facilitates selective precipitation of biperiden hydrochloride [4] [6] [8].

The crystallization process requires careful temperature control, with initial salt formation occurring at 50-70°C, followed by controlled cooling to 0-30°C over several hours. This gradual cooling promotes formation of well-defined crystals while minimizing inclusion of impurities in the crystal lattice [4] [6] [8].

Two-Phase Purification System

Advanced purification methodologies employ two-phase liquid-liquid extraction systems for enhanced selectivity. The hydrochloride salt undergoes treatment with aqueous base in the presence of water-immiscible dialkyl ethers, such as diisopropyl ether, at elevated temperatures of 40-65°C [4] [6] [8].

Phase separation at elevated temperatures enables selective partitioning of biperiden into the organic phase while leaving impurities in the aqueous layer. The organic phase undergoes controlled concentration through partial solvent removal, inducing crystallization of purified biperiden upon cooling [4] [6] [8].

This two-phase approach achieves purities exceeding 99.0% while maintaining acceptable recovery yields. The methodology proves particularly effective for removal of closely related diastereomeric impurities that exhibit similar crystallization behavior in single-phase systems [4] [6] [8].

Chromatographic Purification Methods

High-performance liquid chromatography provides analytical and preparative purification capabilities for biperiden. Reversed-phase chromatographic systems employing C18 stationary phases with methanol-buffer mobile phases enable baseline separation of biperiden from degradation products and synthetic impurities [9] [10] [11] [12].

The chromatographic method utilizes sodium dihydrogen phosphate buffer systems maintained at pH 2.50, combined with 1-heptanesulfonic acid as an ion-pairing agent. Detection at 205 nm provides optimal sensitivity while minimizing interference from common pharmaceutical excipients [10] [11] [12].

Stability-indicating chromatographic methods enable quantification of biperiden in the presence of oxidative and acid degradation products. These analytical techniques prove essential for quality control during manufacturing and storage, ensuring maintenance of pharmaceutical specifications throughout the product lifecycle [9] [13] [10].

Recrystallization Optimization

The final purification step typically involves recrystallization from C1-C2 alcohols, particularly methanol, at elevated temperatures. The recrystallization process removes residual impurities while optimizing crystal habit and polymorphic form [4] [6] [14].

Recrystallization parameters require optimization to balance purity enhancement with yield recovery. Solvent-to-drug ratios of 3:1 to 4.5:1 provide optimal balance, while controlled cooling rates ensure formation of well-formed crystals suitable for pharmaceutical applications [4] [6] [14].

The recrystallized product undergoes thorough characterization using thermal analysis, X-ray diffraction, and spectroscopic techniques to confirm polymorphic form and purity specifications. These analytical methods ensure consistency of the final pharmaceutical material across different manufacturing batches [15] [14].

Salt Formation and Physicochemical Optimization

Counterion Selection Criteria

The selection of appropriate counterions for biperiden salt formation requires consideration of multiple factors including solubility, stability, crystallization behavior, and bioavailability characteristics. Hydrochloride represents the most commonly employed salt form due to its favorable balance of these properties [1] [16] [17] [18].

Alternative salt forms include lactate and other carboxylate salts, which may offer specific advantages in certain formulation contexts. Biperiden lactate exhibits different solubility and stability profiles compared to the hydrochloride salt, enabling optimization for specific pharmaceutical applications [19] [20].

The physicochemical properties of different salt forms demonstrate significant variation in key parameters including melting point, hygroscopicity, and dissolution characteristics. These differences enable tailoring of drug product performance through strategic salt selection [21] [22] [23] [24].

Crystalline Form Characterization

Biperiden hydrochloride exists in crystalline form with characteristic melting points of 278-280°C, providing thermal stability suitable for pharmaceutical processing and storage [15] [8] [18]. The crystalline structure exhibits low hygroscopicity, minimizing moisture-related stability concerns during manufacturing and storage.

X-ray diffraction analysis reveals distinct crystalline patterns for different salt forms, enabling definitive identification and quantification of polymorphic forms. These analytical techniques prove essential for ensuring consistency of crystalline form across manufacturing batches [15] [8].

Thermal analysis using differential scanning calorimetry provides complementary characterization of crystalline forms, revealing phase transitions and thermal stability profiles. These data inform processing parameter selection and storage condition specifications [15] [8].

Solubility and Dissolution Optimization

The aqueous solubility of biperiden salts varies significantly depending on counterion selection and pH conditions. Hydrochloride salts typically exhibit enhanced solubility compared to the free base, facilitating dissolution and bioavailability in pharmaceutical formulations [21] [22] [18].

Dissolution testing under physiologically relevant conditions provides critical data for formulation development and regulatory submission. The dissolution methodology employs standardized apparatus and conditions to ensure reproducible and meaningful results [13] [10] [25].

Salt form selection influences not only immediate-release formulations but also enables development of controlled-release dosage forms through manipulation of dissolution kinetics. Lower solubility salt forms may provide sustained release characteristics suitable for extended-release formulations [26].

Stability Considerations

The chemical stability of biperiden salts requires evaluation under various stress conditions including elevated temperature, humidity, and light exposure. Stability-indicating analytical methods enable detection and quantification of degradation products formed under these conditions [9] [13] [23].

Salt disproportionation represents a potential stability concern, particularly in formulations containing basic excipients or under high humidity conditions. Understanding the mechanisms of salt instability enables development of appropriate formulation strategies to maintain product integrity [23] [27] [28].

Long-term stability studies under ICH-specified conditions provide data supporting shelf-life determination and storage condition recommendations. These studies must demonstrate maintenance of chemical and physical stability throughout the intended product lifecycle [23] [27].

Formulation Compatibility

The selection of biperiden salt form influences compatibility with pharmaceutical excipients and manufacturing processes. Different salt forms may exhibit varying degrees of compatibility with common tablet excipients including disintegrants, binders, and lubricants [29] [30].

Drug-excipient compatibility studies employ thermal analysis, spectroscopic techniques, and accelerated stability testing to identify potential interactions. These studies inform excipient selection and formulation optimization strategies [30].

Manufacturing considerations include flowability, compressibility, and tablet hardness characteristics, which may vary among different salt forms. These properties influence tablet manufacturing parameters and final product quality attributes [29] [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

311.224914549 g/mol

Monoisotopic Mass

311.224914549 g/mol

Heavy Atom Count

23

LogP

4.25
4.25 (LogP)
log Kow = 4.25
4.1

Appearance

Solid powder

Melting Point

101 °C
114 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0FRP6G56LD

Related CAS

1235-82-1 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunct in the therapy of all forms of parkinsonism and control of extrapyramidal disorders secondary to neuroleptic drug therapy.

Livertox Summary

Biperiden is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Biperiden has not been associated with serum enzyme elevations during treatment and must be a very rare cause of clinically apparent acute liver injury, if it occurs at all.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Biperiden is used for the adjunctive treatment of all forms of parkinsonian syndrome, in which it appears to be more effective in the postencephalitic and idiopathic than in the arteriosclerotic types. Biperiden usually relieves muscle rigidity, reduces sweating and salivation, and improves gait and, to a lesser extent, tremor. Biperiden also is used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., phenothiazines) extrapyramidal reactions. Although it has been used as adjunctive therapy in the management of other disorders of the extrapyramidal system and of unrelated spastic conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries, the value of the drug in these conditions requires further investigation.
/EXPL THER/ To study the influence of antidotes on tabun-induced neurotoxicity, the rats were injected intramuscularly with organophosphate tabun. The efficacy of choice antidotal treatment consisting of acetylcholinesterase reactivator obidoxime and one of four anticholinergic drugs (atropine, benactyzine, biperiden, scopolamine) was compared. Testing of tabun-induced neurotoxicity progress was carried out using the method Functional observational battery. The experimental animals as well as controls were observed at 24 hours and 7 days following tabun or saline administration. The results were compared to the condition of animals without anticholinergic drug (oxime alone) and control rats that received physiological solution instead of tabun and treatment. Antidotal treatment involving centrally acting anticholinergic drugs (benactyzine, biperiden, scopolamine) showed significantly higher neuroprotective efficacy compared to antidotal treatment containing atropine.
/EXPL THER/ To study the influence of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment (the oxime HI-6 plus atropine) on soman-induced neurotoxicity, male albino rats were poisoned with a lethal dose of soman (54 (g/kg im; 100% of LD50 value) and observed at 24 hours and 7 days following soman challenge. The neurotoxicity of soman was evaluated using a Functional observational battery and an automatic measurement of motor activity. Pharmacological pretreatment as well as antidotal treatment were able to eliminate some of soman-induced neurotoxic effects observed at 24 hours following soman poisoning. The combination of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment was found to be more effective in the elimination of soman-induced neurotoxicity in rats at 24 hours following soman challenge in comparison with the administration of pharmacological pretreatment or antidotal treatment alone. To compare both pharmacological pretreatments, the combination of pyridostigmine with biperiden seems to be more efficacious to eliminate soman-induced signs of neurotoxicity than PANPAL. At 7 days following soman poisoning, the combination of pharmacological pretreatment involving pyridostigmine and biperiden with antidotal treatment was only able to completely eliminate soman-induced neurotoxic signs. Thus, our findings confirm that the combination of pharmacological pretreatment and antidotal treatment is able not only to protect the experimental animals from the lethal effects of soman, but also to eliminate most soman-induced signs of neurotoxicity in poisoned rats. The pharmacological pretreatment containing pyridostigmine and biperiden appears to be more efficacious to eliminate soman-induced neurotoxic sings than PANPAL.

Pharmacology

Biperiden is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, biperiden possesses nicotinolytic activity. The parenteral form of biperiden is an effective and reliable agent for the treatment of acute episodes of extrapyramidal disturbances sometimes seen during treatment with neuroleptic agents. Akathisia, akinesia, dyskinetic tremors, rigor, oculogyric crisis, spasmodic torticollis, and profuse sweating are markedly reduced or eliminated. With parenteral biperiden, these drug-induced disturbances are rapidly brought under control.

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA02 - Biperiden

Mechanism of Action

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.
Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.
Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

5.42 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene

Other CAS

514-65-8
1235-82-1

Absorption Distribution and Excretion

87% bioavailability
The serum concentration at 1 to 1.5 hours following a single, 4 mg oral dose was 4-5 ng/mL. Plasma levels (0.1-0.2 ng/mL) could be determined up to 48 hours after dosing. Six hours after an oral dose of 250 mg/kg in rats, 87% of the drug had been absorbed.
The subcellular distribution of biperiden (BP), trihexyphenidyl (TP) and (-)-quinuclidinyl benzylate (QNB) in brain, heart and lung following high dose (3.2 mg/kg) iv administration was investigated in rats. The subcellular distribution of BP or TP used clinically conformed with that of QNB, a typical potent central muscarinic antagonist. The concentration-time courses of the brain subcellular fractions for these drugs were of two types which decreased slowly and in parallel to the plasma concentration. The subcellular distribution in the brain and heart was dependent on the protein amount of each fraction. The percent post-nuclear fraction (P2) of the total concentration in the lung was characteristically about 3-5 times larger than that in the heart. It was elucidated that the distribution in the lung differs from that in the brain and heart, with high affinity which is not dependent on the protein amount in the P2 fraction containing lysosomes. On the other hand, at a low dose (650 ng/kg) of 3H-QNB, each fraction as a percentage of the total concentration in the brain increased in synaptic membrane and synaptic vesicles and decreased in nuclei and cytosol as compared with the high dose. These results show that although the tissue concentration-time courses of anticholinergic drugs appear to decrease simply in parallel to plasma concentration, the subcellular distribution exhibits a variety of patterns among various tissues.
The pharmacokinetics of biperiden were studied and compared with pharmacodynamics (pupil size, accommodation, self-rating mood scale) in 6 healthy volunteers. A single-blind cross-over design was employed with placebo and biperiden (4 mg as commercially available tablets). After a lag time of 0.5 hr, biperiden was rapidly absorbed with a half-life of 0.3 hr, plasma peak levels of 5 ng/mL being reached after 1.5 hr. Biperiden showed good tissue penetration (distribution half-life 0.6 hr; ratio of total to central distribution volume 9.6), the terminal half-life time of plasma concentration was 18 hr, and the oral clearance was 146 L/hr. The pharmacodynamic maximum lagged behind the plasma peak concentration by 1 (self-rating) to 4 hr (accommodation).

Metabolism Metabolites

The metabolism of biperiden is not completely understood, but does involve hydroxylation.

Associated Chemicals

Biperiden hydrochloride; 1235-82-1

Wikipedia

Biperiden

Drug Warnings

Isolated instances of mental confusion, euphoria, agitation and disturbed behavior have been reported in susceptible patients. Also, the central anticholinergic syndrome can occur as an adverse reaction to properly prescribed anticholinergic medication, although it is more frequently due to overdosage. It may also result from concomitant administration of an anticholinergic agent and a drug that has secondary anticholinergic actions. Caution should be observed in patients with manifest glaucoma, though no prohibitive rise in intraocular pressure has been noted following either oral or parenteral administration. Patients with prostatism, epilepsy or cardiac arrhythmia should be given this drug with caution. Occasionally, drowsiness may occur, and patients who drive a car or operate any other potentially dangerous machinery should be warned of this possibility. As with other drugs action on the central nervous system, the consumption of alcohol should be avoided during Akineton therapy.
Biperiden should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with biperiden.
Adverse reactions to biperiden are mainly extensions of its anticholinergic effects. Dryness of the mouth and blurred vision are common and are dose related. GI disturbances may occur and can be alleviated by administering the drug with or after meals. Drowsiness, dizziness, and mental confusion occur less frequently. Transient psychotic reactions, euphoria or disorientation, agitation, disturbed behavior, urinary retention, and hematuria have been reported rarely. In some severe cases of parkinsonian syndrome, tremor may increase as spasticity is relieved. In addition, generalized choreiform movements have been reported in at least one patient with parkinsonian syndrome when biperiden was added to levodopa-carbidopa therapy. A reduction in rapid eye movement (REM) sleep, characterized by increased REM latency and decreased percentage of time spent in REM sleep, also has been reported.
It is not known whether biperiden is distributed into milk. Because many drugs are distributed into milk, biperiden should be used with caution in nursing women.
For more Drug Warnings (Complete) data for BIPERIDEN (8 total), please visit the HSDB record page.

Biological Half Life

A single-blind cross-over design was employed with placebo and biperiden (4 mg as commercially available tablets). After a lag time of 0.5 hr, biperiden was rapidly absorbed with a half-life of 0.3 hr, ... Biperiden showed good tissue penetration (distribution half-life 0.6 hr; ratio of total to central distribution volume 9.6), the terminal half-life time of plasma concentration was 18 hr, ... .

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: biperidin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: biperidin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: biperidin; matrix: chemical identification; procedure: dissolution in phosphoric acid; production of a green color
Analyte: biperidin; matrix: chemical identification; procedure: dissolution in water and hydrochloric acid; addition of hydrochloric acid and mercuric chloride; formation of a white precipitate; or addition of bromine and formation of a yellow precipitate
For more Analytic Laboratory Methods (Complete) data for BIPERIDEN (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: biperidin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 199 nm
Analyte: biperidin; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Storage Conditions

Biperiden hydrochloride tablets should be stored in tight, light-resistant containers at 15-30 °C.

Interactions

In rats the pharmacokinetic interactions between the anticholinergic drug biperiden and [3(H)]quinuclidinyl benzylate ([3(H)]QNB) or [3(H)]N-methylscopolamine ([3(H)]NMS) is affected by the sequence in which the drugs are administered. Drug concentrations in various tissues were determined after intravenous administration of [3(H)]QNB or [3(H)]NMS (325 ng kg(-1)). Biperiden (6.4 mg kg(-1)) was administered either 5 min before, concomitantly with or 20 min after injection of [3(H)]QNB or [3(H)]NMS. When biperiden was administered concomitantly with or before [3(H)]QNB, distribution of [3(H)]QNB among the regions of the brain and other tissues was reduced; at 4 hr the ratio of the distribution of [3(H)]QNB for experimental animals to that for control animals ranged from 0.15 to 0.9. When biperiden was administered after [3(H)]QNB, the distribution of [3H]QNB in the brain and other tissues was significantly higher than for the other two treatments (P < 0.01). However, for [3(H)]NMS the sequence of administration had no effect on the distribution of the drug in the brain and other tissues except for the kidney. In-vitro, in crude synaptosomal membranes, the amount of [3(H)]QNB at 2 hr relative to the control concentration at equilibrium was 87% when biperiden was added before [3(H)]QNB and 56% when biperiden was added after [3(H)]QNB. In both instances the concentration of [3(H)]NMS reached equilibrium within 30 min. These findings suggest that the difference between the rate constant of association and dissociation at the possible site of action gives rise to the effect of the sequence of administration on the pharmacokinetic interaction.
Concomitant administration of biperiden with other drugs having anticholinergic effects (e.g., opiate agonists, phenothiazines and other antipsychotics, tricyclic antidepressants, quinidine, antihistamines) may increase the risk of adverse anticholinergic effects.
In order to find molecules affected by administration of an antipsychotic drug with an antimuscarinic drug, which is a common prescription used to prevent extrapyramidal adverse effects caused by the antipsychotic drugs, gene expression profiling in the frontal cortex was studied in mice. After 14 days of administration with 2 mg/kg haloperidol, a typical antipsychotic drug, and 2 mg/kg biperiden, a high-affinity antagonist for muscarinic receptors in the brain, approximately 500 mRNAs related to synaptic function were investigated. The levels of the mRNAs related to the ubiquitin-related systems were significantly reduced after the combined administration. However, the separate administration of either haloperidol or biperiden had little effect on the levels of the mRNAs. This result suggests that coadministration of haloperidol and biperiden specifically affects the ubiquitin-related system.

Dates

Modify: 2023-08-15

Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice

Paola Palombo, Sheila Antonagi Engi, Thais Suemi Yokoyama, Andréia Gomes Bezerra, Daniela Fernández Curado, Augusto Anésio, Rodrigo Molini Leão, Paulo Caleb Júnior de Lima Santos, Fábio Cardoso Cruz, José Carlos F Galduróz
PMID: 33346074   DOI: 10.1016/j.neulet.2020.135551

Abstract

Previous studies suggest that muscarinic cholinergic receptors might act upon the dopamine release in the mesolimbic system and alter drug-reinforcing values related to drug craving.
We examined the effects of systemic biperiden administration, a muscarinic cholinergic (M1/M4) receptor antagonist, on ethanol (dose of 2 g/Kg) conditioned place preference (CPP), neuronal activation, dopamine and its metabolites levels in the nucleus accumbens.
Thirty minutes before the ethanol-induced CPP test, mice received saline or biperiden at doses of 1.0, 5.0, or 10.0 mg/kg. The time spent in each compartment was recorded for 15 min. After the CPP protocol, animals were euthanized, and we investigated the activation of the nucleus accumbens by immunohistochemistry for Fos. We also quantified dopamine, homovanillic acid (HVA), and dihydroxyphenylacetic acid (DOPAC) levels in the nucleus accumbens by high-performance liquid chromatography (HPLC). Additionally, the rotarod was employed to evaluate the effects of biperiden on motor coordination.
Biperiden at different doses (1.0, 5.0, and 10.0 mg/kg) blocked the expression of ethanol-induced CPP. These biperiden doses increased the number of Fos-positive cells and the dopamine turnover in the nucleus accumbens. None of the doses affected the motor coordination evaluated by the rotarod.
Our results show that biperiden can modulate the effect of alcohol reward, and its mechanism of action may involve a change in dopamine and cholinergic mesolimbic neurotransmission.


[A case suspected of dystonia with marked cerebellar atrophy with torsion dystonia of the neck and cerebellar ataxia that developed during pharmacologic schizophrenia treatment]

Yumi Hoshino, Masashi Yamazaki, Yusuke Mochizuki, Hideo Makishita, Kunihiro Yoshida
PMID: 32641633   DOI: 10.5692/clinicalneurol.60.cn-001395

Abstract

A 46 year-old man with schizophrenia had taken several anti-psychotic drugs since 25 years of age. From ~35 years of age, he noticed occasional neck torsion to the left, and later an ataxic gait; both symptoms gradually worsened. On admission, the patient was taking olanzapine (5 mg/day) and biperiden hydrochloride (1 mg/day) because his schizophrenia was well controlled. His parents were not consanguineous, and there was no family history of neuropsychiatric diseases. On neurological examination, he showed mild cognitive impairment, saccadic eye pursuit with horizontal gaze nystagmus, mild dysarthria, dystonic posture and movement of the neck, incoordination of both hands, and an ataxic gait. Deep tendon reflexes were normal except for the patellar tendon reflex, which was exaggerated bilaterally. Pathological reflexes were negative and there was no sign of rigidity, sensory disturbance or autonomic dysfunction. Ophthalmological examinations detected thinning of the outer macula lutea in both eyes, indicative of macular dystrophy. After admission, all anti-psychotic drugs were ceased, but his dystonia was unchanged. Levodopa and trihexyphenidyl hydrochloride were not effective. General blood, urine and cerebrospinal fluid examinations showed no abnormalities. Brain MRI showed cerebellar atrophy and bilateral symmetrical thalamic lesions without brainstem atrophy or abnormal signals in the basal ganglia. I
-IMP SPECT also revealed a decreased blood flow in the cerebellum. Genetic screening, including whole exome sequencing conducted by the Initiative on Rare and Undiagnosed Disease identified no possible disease-causing variants. The patient's dystonia worsened and choreic movements manifested on his right hand and foot. We suspected dystonia with marked cerebellar atrophy (DYTCA), but could not exclude drug-induced dystonia. Macular dystrophy and bilateral thalamic lesions on brain MRI have not been previously described in DYTCA. Whether these features might be primarily associated with dystonia or cerebellar ataxia now remains to be determined.


Biperiden Selectively Impairs Verbal Episodic Memory in a Dose- and Time-Dependent Manner in Healthy Subjects

Laura Borghans, Anke Sambeth, Arjan Blokland
PMID: 31834098   DOI: 10.1097/JCP.0000000000001157

Abstract

Biperiden is a muscarinic antagonist that produces memory impairments without impairing attention or motor functions in healthy subjects. It has been suggested that a biperiden-induced memory deficit could model age- and dementia-related memory impairments. The goal of the current study was to determine the dose- and time-dependent effects of biperiden on cognition in healthy volunteers.
Twenty-one healthy volunteers participated in a placebo-controlled, 3-way, crossover study. After a baseline test, cognitive performance was tested at 3 time points after a single dose of biperiden 2 or 4 mg, or placebo. Episodic memory was measured using a 15-word verbal learning task (VLT). Furthermore, n-back tasks, a sustained attention to response task and a reaction time task were used, as well as subjective alertness and a side effects questionnaire. In addition, blood serum values and physiological measures were taken.
Biperiden decreased the number of words recalled in immediate and delayed recall of the VLT 90 minutes after drug intake. A dose-dependent impairment was found for the delayed recall, whereas the immediate recall was equally impaired by the 2 doses. Biperiden did not affect the performance on the VLT 4 hours after administration. Performance in the n-back task and the sustained attention to response task were not affected by biperiden at any time point. Both doses were well tolerated as reported side effects were mild at Tmax and were minimal at the other time points.
Biperiden exerts effects on episodic memory without negatively affecting other cognitive performance and behavioral measures that were assessed in this study. The data provide further evidence that biperiden has selective effects on cognition, even after a high dose.


Anti-Cholinergic Derangement of Cortical Metabolism on 18F-FDG PET in a Patient with Frontotemporal Lobar Degeneration Dementia: A Case of the TREDEM Registry

Maurizio Gallucci, Claudia Pallucca, Maria Elena Di Battista, Cristina Bergamelli, Vittorio Fiore, Franco Boccaletto, Michele Fiorini, Daniela Perra, Gianluigi Zanusso, Chiara Fenoglio, Maria Serpente, Daniela Galimberti, Laura Bonanni
PMID: 32144991   DOI: 10.3233/JAD-191290

Abstract

We present the case of a patient with an atypical course of frontotemporal lobar degeneration (FTLD) complicated by the use of an anticholinergic drug. A 70-year-old patient, followed by psychiatrists for depression and behavioral disorders, received a diagnosis of dementia with Lewy bodies (DLB) at another Center due to auditory hallucinations, gait impairment, and tendency to fall. He was then admitted to our Memory Clinic Unit for behavioral disturbances, such as delusional thinking, auditory hallucinations, and memory complaints. At that time, the patient's therapy included Lorazepam, Quetiapine, Promazine, and Biperiden. The latter was immediately suspended for the absence of extrapyramidal signs and to avoid the anticholinergic cognitive side effects. A 18F-FDG PET showed a derangement of cortical metabolism with diffusely reduced activity, and limited areas of hyperactivity involving lateral frontal and lateral temporal inferior regions bilaterally. The patient underwent a series of exams, including neuropsychological tests, 123I-MIBG scintigraphy, cerebrospinal fluid examination, and genetic analysis. A second 18F-FDG PET showed an extensive remodulation of metabolic activity: relative higher concentration of the tracer in the prefrontal and inferior temporal cortex was no more detectable. Similarly, the diffuse reduced metabolic activity could not be traced anymore. Nonetheless, the metabolic activity still appeared reduced in the frontal lobe, in the anterior cingulate bilaterally, and in the anterior part of the hemispheric fissure. Taken together, clinical and neuroimaging features would point to a FTLD-like form. Furthermore, the diagnostic work-up was likely confounded by the anticholinergic drug on 18F-FDG PET, highlighting the importance of carefully checking the patient's pharmacology during the diagnostic process.


Involuntary movements in an adolescent: what are the causes?

Ana Sofia Vaz, Nádia Brito, Lurdes Moura, Agostinho Fernandes
PMID: 31826904   DOI: 10.1136/bcr-2019-231398

Abstract

Involuntary movements can be a troublesome condition and represent a real challenge for emergency doctors, particularly for patients of paediatric age. We report a case of a 17-year-old boy with painful involuntary movements mostly affecting his mouth and lower limbs, but also the trunk. After reviewing the patient's history, it was revealed that the adolescent had had acute alcohol intoxication with severe acute agitation and therefore was given a single dose of 10 mg intravenous haloperidol. The concealment of the recent event posed serious difficulties in reaching the diagnosis. When the diagnosis of haloperidol-induced acute dystonia was made, 3 mg of intravenous biperiden was promptly administered with complete clinical resolution in 15 min.


Influence of muscarinic M

Claudia Vingerhoets, Geor Bakker, Anouk Schrantee, Marieke van der Pluijm, Oswald J N Bloemen, Liesbeth Reneman, Matthan Caan, Jan Booij, Therese A M J van Amelsvoort
PMID: 31252222   DOI: 10.1016/j.pscychresns.2019.06.005

Abstract

An increasing number of studies implicate the muscarinic cholinergic system in cognitive dysfunction associated with psychosis. This study examined the effect of muscarinic M
receptor modulation on anterior cingulate cortex (ACC) and striatal choline concentrations and the relation with cognitive performance, as well as functional connectivity of cognitive networks. Thirty medication-free subjects with a psychosis spectrum disorder and 30 gender, age and IQ-matched healthy control subjects underwent
H-proton magnetic resonance spectroscopy (
H-MRS) twice, once after placebo and once after a single dose of biperiden (M
receptor antagonist, 4 mg). A subset of 19 psychotic subjects and 28 controls underwent resting-state functional magnetic resonance imaging (rs-fMRI) as well. No significant differences were found in ACC and striatal choline levels, nor in functional connectivity, between the two groups after placebo. Moreover, M
antagonism did not significantly affect choline levels or functional connectivity. No correlations were found between choline levels and cognition as well as psychotic symptoms. Our findings do not support an association between the cholinergic system and cognition and psychotic symptoms. However, the lack of group differences in choline concentrations and functional connectivity, both after biperiden and placebo, may indicate that there were no severe cholinergic abnormalities present in our sample.


Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer

Leonie Konczalla, Daniel R Perez, Nadine Wenzel, Gerrit Wolters-Eisfeld, Clarissa Klemp, Johanna Lüddeke, Annika Wolski, Dirk Landschulze, Chris Meier, Anika Buchholz, Dichao Yao, Bianca T Hofmann, Julia K Graß, Sarah L Spriestersbach, Katharina Grupp, Udo Schumacher, Christian Betzel, Svetlana Kapis, Theresa Nuguid, Pablo Steinberg, Klaus Püschel, Guido Sauter, Maximillian Bockhorn, Faik G Uzunoglu, Jakob R Izbicki, Cenap Güngör, Alexander T El Gammal
PMID: 31291468   DOI: 10.1002/ijc.32567

Abstract

MALT1 is a key mediator of NF-κB signaling and a main driver of B-cell lymphomas. Remarkably, MALT1 is expressed in the majority of pancreatic ductal adenocarcinomas (PDACs) as well, but absent from normal exocrine pancreatic tissue. Following, MALT1 shows off to be a specific target in cancer cells of PDAC without affecting regular pancreatic cells. Therefore, we studied the impact of pharmacological MALT1 inhibition in pancreatic cancer and showed promising effects on tumor progression. Mepazine (Mep), a phenothiazine derivative, is a known potent MALT1 inhibitor. Newly, we described that biperiden (Bip) is a potent MALT1 inhibitor with even less pharmacological side effects. Thus, Bip is a promising drug leading to reduced proliferation and increased apoptosis in PDAC cells in vitro and in vivo. By compromising MALT1 activity, nuclear translocation of c-Rel is prevented. c-Rel is critical for NF-κB-dependent inhibition of apoptosis. Hence, off-label use of Bip or Mep represents a promising new therapeutic approach to PDAC treatment. Regularly, the Anticholinergicum Bip is used to treat neurological side effects of Phenothiazines, like extrapyramidal symptoms.


Blockade of muscarinic acetylcholine receptors facilitates motivated behaviour and rescues a model of antipsychotic-induced amotivation

Jonathan M Hailwood, Christopher J Heath, Benjamin U Phillips, Trevor W Robbins, Lisa M Saksida, Timothy J Bussey
PMID: 30478410   DOI: 10.1038/s41386-018-0281-8

Abstract

Disruptions to motivated behaviour are a highly prevalent and severe symptom in a number of neuropsychiatric and neurodegenerative disorders. Current treatment options for these disorders have little or no effect upon motivational impairments. We assessed the contribution of muscarinic acetylcholine receptors to motivated behaviour in mice, as a novel pharmacological target for motivational impairments. Touchscreen progressive ratio (PR) performance was facilitated by the nonselective muscarinic receptor antagonist scopolamine as well as the more subtype-selective antagonists biperiden (M1) and tropicamide (M4). However, scopolamine and tropicamide also produced increases in non-specific activity levels, whereas biperiden did not. A series of control tests suggests the effects of the mAChR antagonists were sensitive to changes in reward value and not driven by changes in satiety, motor fatigue, appetite or perseveration. Subsequently, a sub-effective dose of biperiden was able to facilitate the effects of amphetamine upon PR performance, suggesting an ability to enhance dopaminergic function. Both biperiden and scopolamine were also able to reverse a haloperidol-induced deficit in PR performance, however only biperiden was able to rescue the deficit in effort-related choice (ERC) performance. Taken together, these data suggest that the M1 mAChR may be a novel target for the pharmacological enhancement of effort exertion and consequent rescue of motivational impairments. Conversely, M4 receptors may inadvertently modulate effort exertion through regulation of general locomotor activity levels.


Explore Compound Types